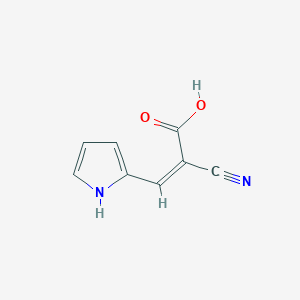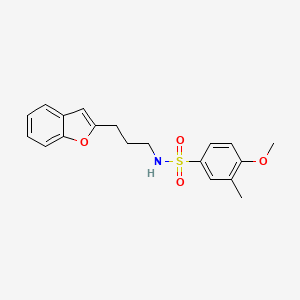
4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one, commonly referred to as 4-BDPP, is a synthetic organic compound that has been studied for its potential applications in scientific research. 4-BDPP has been found to possess a variety of properties, such as being a powerful antioxidant, anti-inflammatory, and anti-cancer agent. In addition, 4-BDPP has been studied for its ability to inhibit the growth of bacteria, viruses, and fungi. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-BDPP.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing heterocyclic compounds due to their significant biological activities. For instance, Sayed et al. (2003) detailed the synthesis of pyridazinone derivatives, which demonstrated antimicrobial and antifungal activities, highlighting the potential of such compounds in developing new therapeutic agents (G. H. Sayed et al., 2003).
Antioxidant and Anticancer Properties
Li et al. (2012) isolated new nitrogen-containing bromophenols from marine red algae, which showed potent scavenging activity against radicals. These compounds, including derivatives similar in structure to the one , may offer a basis for developing natural antioxidants with applications in food preservation and pharmaceuticals (Ke-kai Li et al., 2012).
Pyridazinone Derivatives with Anticancer and Antiangiogenic Activities
Kamble et al. (2015) synthesized a series of pyridazinone derivatives showing significant inhibitory effects on cancer cell viability and potent antiangiogenic activity, suggesting a promising avenue for cancer therapy research (V. T. Kamble et al., 2015).
Marine-derived Bromophenols with Antimicrobial Activity
Xu et al. (2003) reported on bromophenols isolated from the marine alga Rhodomela confervoides, some of which exhibited moderate to strong antibacterial activity. This underscores the potential of marine natural products as sources of new antimicrobial compounds (N. Xu et al., 2003).
properties
IUPAC Name |
4-bromo-2-(2,5-dichlorophenyl)-5-(4-methoxyphenoxy)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O3/c1-24-11-3-5-12(6-4-11)25-15-9-21-22(17(23)16(15)18)14-8-10(19)2-7-13(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISBQXIRSGXUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=C(C=CC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2600786.png)

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone](/img/structure/B2600788.png)
![Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2600789.png)
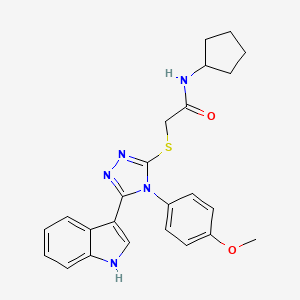
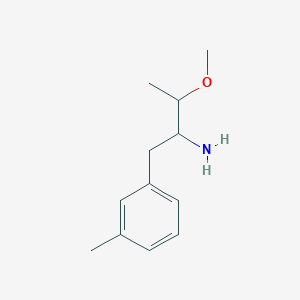
![N-[4-(2,2-Difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]prop-2-enamide](/img/structure/B2600794.png)
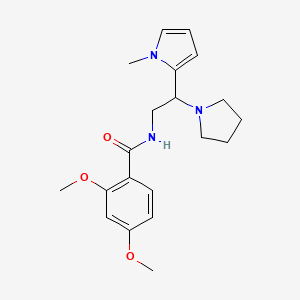
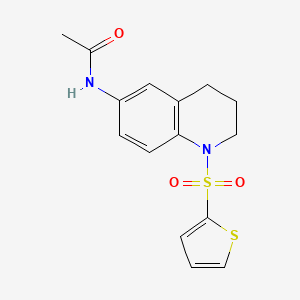

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)
